L-Glutamine-2-13C
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Overview
Description
L-Glutamine-2-13C is a stable isotope-labeled compound of L-Glutamine, where the carbon at the second position is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed metabolic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamine-2-13C can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the glutamine molecule during its synthesis. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the incorporation of the labeled carbon atom.
Industrial Production Methods
In industrial settings, this compound is produced using fermentation processes. Microorganisms such as bacteria or yeast are cultured in a medium containing carbon-13 labeled substrates. These microorganisms metabolize the substrates and incorporate the labeled carbon into the glutamine molecule. The resulting product is then purified to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-2-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Glutamate-2-13C.
Reduction: It can be reduced to form L-Glutamine derivatives.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products
The major products formed from these reactions include L-Glutamate-2-13C, various L-Glutamine derivatives, and substituted glutamine compounds.
Scientific Research Applications
L-Glutamine-2-13C has a wide range of applications in scientific research:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It helps in tracing metabolic pathways and understanding cellular metabolism.
Medicine: It is used in metabolic studies to investigate diseases such as cancer and diabetes.
Industry: It is used in the production of labeled pharmaceuticals and in quality control processes.
Mechanism of Action
L-Glutamine-2-13C exerts its effects by participating in various metabolic pathways. It is transported into cells via specific transporters and is converted into L-Glutamate-2-13C by the enzyme glutaminase. This conversion plays a crucial role in cellular energy production and the synthesis of nucleotides and amino acids. The labeled carbon allows researchers to trace the metabolic fate of glutamine and study its role in cellular processes.
Comparison with Similar Compounds
L-Glutamine-2-13C is unique due to its carbon-13 labeling, which distinguishes it from other glutamine compounds. Similar compounds include:
L-Glutamine-1-13C: Labeled at the first carbon position.
L-Glutamine-3-13C: Labeled at the third carbon position.
L-Glutamine-4-13C: Labeled at the fourth carbon position.
L-Glutamine-13C5: Labeled at all five carbon positions.
These compounds are used in similar research applications but provide different insights based on the position of the labeled carbon atom.
This compound stands out due to its specific labeling, which allows for detailed studies of metabolic pathways involving the second carbon position.
Properties
Molecular Formula |
C5H10N2O3 |
---|---|
Molecular Weight |
147.14 g/mol |
IUPAC Name |
(2S)-2,5-diamino-5-oxo(213C)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1 |
InChI Key |
ZDXPYRJPNDTMRX-CGEPYFIDSA-N |
Isomeric SMILES |
C(CC(=O)N)[13C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.